BAK4 protein - 148768-84-7

BAK4 protein

Catalog Number: EVT-1516600
CAS Number: 148768-84-7
Molecular Formula: C17H12Cl2N2O4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

BAK4 protein is primarily expressed in various tissues, with notable levels found in the brain, heart, and skeletal muscle. It is classified as an apoptotic regulator due to its role in mediating cell death signals. The BCL2 family is divided into pro-apoptotic members (like BAK4) and anti-apoptotic members (like BCL2), which together maintain cellular homeostasis by regulating apoptosis.

Synthesis Analysis

Methods and Technical Details

The synthesis of BAK4 protein can be achieved through both in vivo and in vitro methods. In vivo synthesis typically occurs within cells under physiological conditions, while in vitro synthesis can utilize cell-free systems.

  1. Cell-Free Protein Synthesis: This method employs extracts from cells (e.g., reticulocytes or bacterial lysates) that contain all necessary components for translation, such as ribosomes and transfer RNA. The process begins with the addition of a suitable template (mRNA or DNA) to initiate translation .
  2. Recombinant DNA Technology: This involves cloning the gene encoding BAK4 into an expression vector, followed by transformation into a host organism (such as Escherichia coli). The host cells are then induced to express the protein, which can be purified post-harvest .
Molecular Structure Analysis

Structure and Data

The structure of BAK4 protein is characterized by several key features:

  • Domain Composition: BAK4 contains a BH3 domain that is essential for its pro-apoptotic activity. This domain allows it to interact with anti-apoptotic proteins.
  • Conformation: The protein undergoes conformational changes upon activation, which enables it to oligomerize and form pores in the mitochondrial membrane, leading to cytochrome c release and apoptosis.

Structural studies using techniques such as X-ray crystallography and nuclear magnetic resonance have provided insights into the spatial arrangement of its domains and their functional implications.

Chemical Reactions Analysis

Reactions and Technical Details

BAK4 participates in several biochemical reactions that are critical for its function:

  1. Oligomerization: Upon apoptotic signaling, BAK4 monomers oligomerize to form large complexes that disrupt mitochondrial integrity.
  2. Interaction with Other Proteins: BAK4 interacts with various members of the BCL2 family, facilitating a balance between pro-apoptotic and anti-apoptotic signals.
  3. Post-Translational Modifications: Phosphorylation and ubiquitination are common modifications that regulate BAK4 activity and stability .
Mechanism of Action

Process and Data

The mechanism of action of BAK4 involves several steps:

  1. Activation Signals: Various stress signals (e.g., DNA damage, oxidative stress) activate BAK4.
  2. Mitochondrial Pore Formation: Activated BAK4 undergoes conformational changes that lead to oligomerization on the mitochondrial membrane.
  3. Release of Cytochrome c: This oligomerization results in pore formation, allowing cytochrome c to escape into the cytosol, triggering caspase activation and apoptosis .

Data from studies indicate that cells lacking functional BAK4 exhibit resistance to apoptosis under stress conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 20 kDa.
  • Isoelectric Point: Varies based on post-translational modifications; typically around 5-6.
  • Solubility: Generally soluble in aqueous solutions but can aggregate under certain conditions.

Analytical techniques such as mass spectrometry provide insights into these properties along with stability profiles under varying pH and temperature conditions.

Applications

Scientific Uses

BAK4 protein has several important applications in scientific research:

  1. Cancer Research: Due to its role in apoptosis, BAK4 is studied extensively in cancer biology to understand how tumors evade programmed cell death.
  2. Drug Development: Targeting the apoptotic pathways involving BAK4 may lead to novel therapeutic strategies for cancers resistant to conventional treatments.
  3. Cell Biology Studies: Researchers utilize BAK4 as a model to investigate mechanisms of cell death and survival under various physiological conditions .
Structural Biology of BAK4 Protein

Tertiary and Quaternary Structural Features

BAK belongs to the BCL-2 protein family and adopts a conserved α-helical bundle architecture in its inactive state. The tertiary structure comprises:

  • BH1-BH4 domains forming a hydrophobic groove
  • Central helix α5 flanked by amphipathic helices α1–α4 and α6–α8
  • C-terminal transmembrane (TM) anchor embedding in the mitochondrial outer membrane (MOM) [1] [3].

In the dormant monomeric state, BAK’s N-terminal region (including the BH4 domain and helix α1) packs against the canonical BH3-binding groove, maintaining autoinhibition. The core domain (helices α2–α5) and latch domain (helices α6–α8) remain tightly associated, occluding the BH3 domain [1] [6]. Upon activation, BAK undergoes quaternary reorganization into symmetric "BH3-in-groove" homodimers (Fig. 1). These dimers further assemble into higher-order oligomers (typically 4–6 dimers) that perforate the MOM through lipidic pores [2] [6].

Table 1: Structural Domains of BAK Protein

DomainHelicesFunctionConformational Change Upon Activation
N-terminalα1Regulatory (BH4)Disordered and dissociates from core
Coreα2–α5Dimerization/BH3 grooveExposes BH3; forms symmetric dimers
Latchα6–α8Membrane anchoringReleases core domain; mediates oligomerization
C-terminalα9Transmembrane anchorFixed in MOM; nucleates oligomer assembly

Conformational Dynamics During Activation

BAK transitions from an inert monomer to an oligomeric pore through defined conformational stages:

  • BH3 Exposure: Activation triggers (e.g., BH3-only proteins) displace the N-terminal region, exposing the BH3 domain (helix α2). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals increased dynamics in helices α1–α2 within seconds of activation [1].

  • Core-Latch Separation: Helices α2–α5 (core) dissociate from α6–α8 (latch), enabling core dimerization. This exposes the BAK BH3 domain for interaction with adjacent monomers [1] [6].

  • N-Terminal Release: The entire N-terminus (residues 1–30) becomes intrinsically disordered post-activation. Deletion studies show that N-terminal removal potentiates membrane permeabilization, indicating its role as an autoinhibitory element [1].

  • Transient Activation State: HDX-MS profiles identify a meta-stable intermediate where helix α1 remains partially associated with the core groove. This state is stabilized by electrostatic interactions between α1-R42 and α3-D90, which rupture upon full activation [6].

Lipid-Binding Interfaces and Membrane Integration

BAK’s membrane permeabilization requires direct lipid interactions:

  • Phospholipid Bridging: Crystal structures reveal that BAK core dimers bind phosphatidylcholine (PC) and cardiolipin (CL) at dimer-dimer interfaces. The phospholipid sn2 acyl chain inserts into one dimer, while the sn1 chain interacts with a neighboring dimer, effectively "gluing" oligomers (Fig. 2) [2].
  • Specific Binding Sites: Hydrophobic clefts near helices α4–α5 bind lipid acyl chains, while basic residues (e.g., K113, R134) coordinate phosphate headgroups. Mutations at these sites impair pore formation without affecting dimerization [2] [7].
  • Membrane Depth Sensing: The α9 TM anchor positions BAK perpendicular to the membrane. Post-activation, helices α4–α5 partially embed into the bilayer, inducing curvature stress that facilitates pore formation [1] [2].

Table 2: Lipid-Binding Properties of BAK

Lipid SpeciesBinding Site on BAKFunctional RoleExperimental Evidence
Cardiolipin (CL)α4–α5 grooveStabilizes dimer-dimer interfacesCryo-EM; liposome assays [2]
Phosphatidylcholine (PC)Hydrophobic cleft near α3Oligomer scaffoldingLipid strips assay [7]
Phosphatidic acid (PA)Basic residues (K113/R134)Electrostatic anchoringHDX-MS with liposomes [1]

Comparative Analysis with BAX and Other BCL-2 Family Members

BAK and BAX share core apoptotic functions but diverge structurally and mechanistically:

  • Localization: BAK constitutively resides at the MOM via its C-terminal anchor, whereas BAX translocates from cytosol to mitochondria upon activation [3].
  • Activation Kinetics: BAK autoactivates more readily than BAX. At >100 nM concentrations, BAK spontaneously oligomerizes in liposomes, while BAX requires strong activators (e.g., tBID) [6].
  • Regulation by Guardians: MCL-1 preferentially inhibits BAK (KD ≈ 10−8 M) over BAX, whereas BCL-XL neutralizes both equally. BCL-B uniquely antagonizes BAX but not BAK [8].
  • Structural Variations: BAK’s BH3 groove is shallower than BAX’s, reducing affinity for activator BH3-only proteins (e.g., BID BH3 binds BAK with ~10-fold lower affinity than BAX) [3] [8].

Table 3: BAK vs. BAX Structural and Functional Properties

PropertyBAKBAX
Baseline LocalizationMitochondrial outer membraneCytosol
Activation TriggerDirect/autoactivationRequires translocation/activators
BH3 Groove DepthShallow (~8 Å)Deep (~12 Å)
Key Regulatory GuardianMCL-1BCL-XL
Oligomer StabilityHigh (lipid-bridged)Moderate (protein-centric)

Crystallographic and Cryo-EM Insights into Oligomerization

Recent structural studies reveal BAK’s oligomeric assembly:

  • Symmetric Dimers: The foundational unit is a symmetric homodimer mediated by reciprocal BH3:groove interactions (Fig. 3). Crystal structures (e.g., PDB 4U2U) show helices α2–α5 forming an elongated bundle with a central hydrophobic interface [2] [6].
  • Lipid-Mediated Oligomers: Cryo-EM analyses demonstrate that BAK dimers assemble into arc-shaped oligomers stabilized by phospholipid bridges. Each dimer interacts with 2–3 lipids, creating a proteolipidic pore of ~40–60 Å diameter [2].
  • Asymmetric Activation Complexes: Disulfide-trapping studies captured the BAK BH3 domain bound to the groove of a second BAK monomer. This asymmetric complex exhibits destabilization of helix α1’s electrostatic network (R42-D90 and E46-R137 bonds), confirming the "hit-and-run" activation mechanism [6].
  • Oligomer Flexibility: Cryo-ET of apoptotic mitochondria reveals that BAK pores adopt variable curvatures (60–200 Å), suggesting adaptability to membrane lipid composition [1].

Stepwise Oligomerization Model:

  • Initiator BAK monomers undergo N-terminal release.
  • Symmetric BH3:groove dimers form.
  • Dimers associate via lipid-bridged interfaces.
  • 4–6 dimers coalesce into a proteolipidic pore.

Concluding Remarks

BAK’s structural transitions—from autoinhibited monomer to membrane-embedded oligomer—exemplify how conformational dynamics, lipid coordination, and quaternary restructuring integrate to execute mitochondrial apoptosis. Key unresolved questions include the precise stoichiometry of the apoptotic pore and the role of specific lipid species in stabilizing BAK oligomers in vivo. Advances in time-resolved cryo-EM and molecular dynamics simulations will further illuminate these mechanisms, offering new avenues for targeting BAK in diseases with apoptotic dysregulation.

Properties

CAS Number

148768-84-7

Product Name

BAK4 protein

Molecular Formula

C17H12Cl2N2O4

Synonyms

BAK4 protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.